molecular formula C23H26N2O4S B11050754 Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate

Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate

Cat. No.: B11050754
M. Wt: 426.5 g/mol
InChI Key: JWUIDNDIALQFIG-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexene ring, a sulfonyl hydrazone group, and an ester functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Sulfonyl Hydrazone Group: The sulfonyl hydrazone group can be introduced by reacting the cyclohexene derivative with 4-methylbenzenesulfonyl hydrazide under acidic conditions.

    Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative of the cyclohexene with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for the sulfonyl hydrazone formation, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the sulfonyl hydrazone group.

    Reduction: Reduction reactions can target the sulfonyl hydrazone group, converting it to the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include various esters or amides.

Scientific Research Applications

Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions due to its unique functional groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors through its sulfonyl hydrazone group, which can form reversible covalent bonds with active site residues. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-{(E)-2-[(4-chlorophenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate
  • Ethyl 4-methyl-2-{(E)-2-[(4-methoxyphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate

Uniqueness

Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate is unique due to the presence of the 4-methylphenyl sulfonyl hydrazone group, which imparts specific chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl (2E)-4-methyl-2-[(4-methylphenyl)sulfonylhydrazinylidene]-6-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H26N2O4S/c1-4-29-23(26)22-20(18-8-6-5-7-9-18)14-17(3)15-21(22)24-25-30(27,28)19-12-10-16(2)11-13-19/h5-13,15,20,22,25H,4,14H2,1-3H3/b24-21+

InChI Key

JWUIDNDIALQFIG-DARPEHSRSA-N

Isomeric SMILES

CCOC(=O)C\1C(CC(=C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.